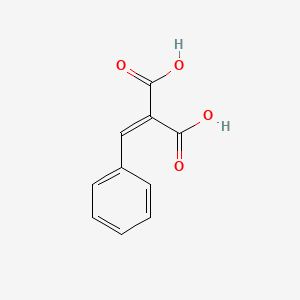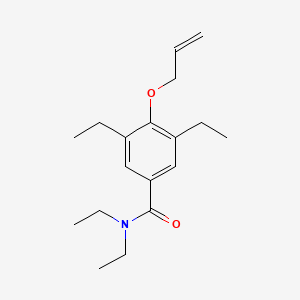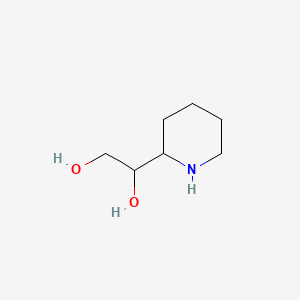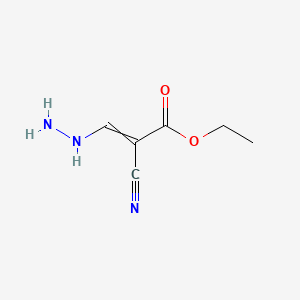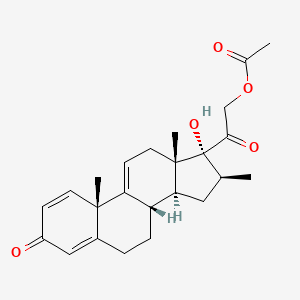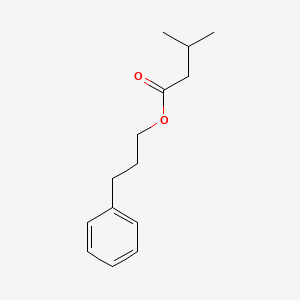
3-Phenylpropyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl isovalerate, also known as 3-phenylpropyl-β-methylbutyrate or fema 2899, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a plum, raspberry, and strawberry taste.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in the Context of New Psychoactive Substances
The study by McLaughlin et al. (2017) highlights the synthesis and characterization of phenylmorpholines, which include analogs like 3-fluorophenmetrazine (3-FPM), designed to explore treatment options in areas such as obesity and drug dependence. This research is relevant in understanding the structural and functional properties of compounds similar to 3-Phenylpropyl Isovalerate in the field of drug development and forensic science (McLaughlin et al., 2017).
2. Fragrance Material Reviews
The work of Bhatia et al. (2011) provides a detailed toxicological and dermatological review of this compound and related compounds when used as fragrance ingredients. This research contributes to understanding the safety, toxicity, and application of these compounds in the fragrance industry (Bhatia et al., 2011).
3. Animal Nutrition and Digestion
Liu et al. (2009) evaluated the effects of isovalerate supplementation on ruminal fermentation, urinary excretion, and feed digestibility in steers. Their findings suggest that isovalerate, a compound structurally related to this compound, can improve ruminal fermentation and feed digestion in cattle, indicating potential agricultural applications (Liu et al., 2009).
4. Biochemical Analysis in Wastewater Treatment
Hood and Randall (2001) conducted studies on anaerobic/aerobic batch experiments using volatile fatty acids, including isovaleric acid, to understand the biotransformation processes in enhanced biological phosphorus removal. This research provides insights into the utilization of isovaleric acid derivatives in environmental and wastewater management (Hood & Randall, 2001).
5. Tissue Engineering Materials
The study by Chen and Wu (2005) on Polyhydroxyalkanoates (PHAs), which include compounds like isovalerate, emphasizes their use as biomaterials in medical devices and tissue engineering. This research demonstrates the potential medical applications of isovalerate derivatives in developing various medical devices and tissue repair technologies (Chen & Wu, 2005).
Eigenschaften
CAS-Nummer |
5452-07-3 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-phenylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
LBNFCOMOXOWXCD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
Dichte |
0.962-0.971 |
Andere CAS-Nummern |
5452-07-3 |
Physikalische Beschreibung |
Colourless liquid, strawberry-prune-plum-like odou |
Löslichkeit |
insoluble in water; soluble in oils miscible (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



